5-(2-Methanesulfonyl-phenyl)-pyridin-2-ylamine, hydrochloride
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Overview
Description
5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a pyridine ring substituted with a methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 2-(methylsulfonyl)phenylamine.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-(methylsulfonyl)phenylamine attacks the 2-chloropyridine, resulting in the formation of the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, such as anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound shares a similar sulfonylphenyl group but has an indole ring instead of a pyridine ring.
2-(4-Methylsulfonylphenyl)pyrrole: Similar structure with a pyrrole ring.
Uniqueness
5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride is unique due to its specific combination of a pyridine ring and a methylsulfonylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
209959-31-9 |
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Molecular Formula |
C12H13ClN2O2S |
Molecular Weight |
284.76 g/mol |
IUPAC Name |
5-(2-methylsulfonylphenyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H12N2O2S.ClH/c1-17(15,16)11-5-3-2-4-10(11)9-6-7-12(13)14-8-9;/h2-8H,1H3,(H2,13,14);1H |
InChI Key |
UJLNOXSOXZZLQX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)N.Cl |
Origin of Product |
United States |
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